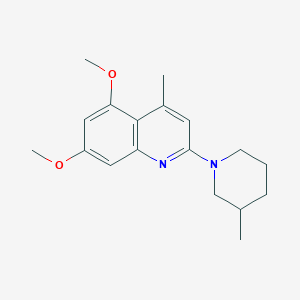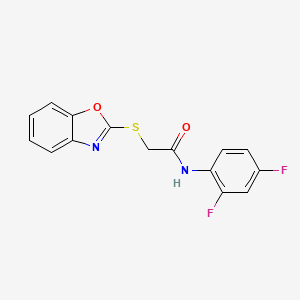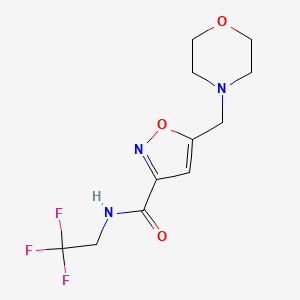![molecular formula C12H14N2O4S B5102244 N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide](/img/structure/B5102244.png)
N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide, also known as MLCK Inhibitor II, is a chemical compound that has shown potential in scientific research. It is a selective inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in smooth muscle contraction and cell motility.
Mechanism of Action
N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide selectively inhibits N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide, an enzyme that phosphorylates myosin light chain, leading to smooth muscle contraction. By inhibiting N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide, N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide prevents myosin light chain phosphorylation, leading to relaxation of smooth muscles.
Biochemical and Physiological Effects
N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to relax smooth muscles in various organs such as the lungs, blood vessels, and penis. It has also been shown to reduce inflammation and oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide in lab experiments is its selectivity towards N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide. This allows researchers to study the role of N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide in various physiological and pathological conditions. However, one of the limitations of using N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide is its potential toxicity towards other enzymes and tissues. This requires careful optimization of the concentration and duration of treatment.
Future Directions
N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide has shown potential in the treatment of various diseases such as asthma, hypertension, and erectile dysfunction. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, the potential toxicity towards other enzymes and tissues could be further studied to optimize the concentration and duration of treatment. Finally, the potential of N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide in the treatment of other diseases could be explored.
Synthesis Methods
N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide can be synthesized using a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-bromoanisole with sodium hydride to form 4-methoxyphenyl sodium. The second step involves the reaction of 3-isoxazolemethanol with 4-methoxyphenyl sodium to form 4-(3-isoxazolylmethoxy)phenol. The third and final step involves the reaction of 4-(3-isoxazolylmethoxy)phenol with N-methylmethanesulfonamide to form N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide.
Scientific Research Applications
N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide has been used in scientific research to study the role of N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide in various physiological and pathological conditions. N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide is known to play a crucial role in smooth muscle contraction, and its inhibition can lead to relaxation of smooth muscles. This property of N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide has been exploited in the treatment of various diseases such as asthma, hypertension, and erectile dysfunction.
properties
IUPAC Name |
N-methyl-N-[4-(1,2-oxazol-3-ylmethoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-14(19(2,15)16)11-3-5-12(6-4-11)17-9-10-7-8-18-13-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZETZVGTZAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC2=NOC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)

![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)

![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)
![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5102240.png)